molecular formula C14H13BrN2O2 B11681904 N'-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide

N'-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11681904
M. Wt: 321.17 g/mol
InChI Key: GJXUPKPLMKKADW-SXGWCWSVSA-N
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Description

N’-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide is a chemical compound with a molecular formula of C14H12BrN3O This compound is known for its unique structure, which includes a bromophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The bromophenyl group and furan ring contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(3-Bromophenyl)ethylidene]isonicotinohydrazide
  • N’-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide
  • N’-[(1Z)-1-(3-Bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the bromophenyl group and furan ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H13BrN2O2/c1-9(11-4-3-5-12(15)8-11)16-17-14(18)13-6-7-19-10(13)2/h3-8H,1-2H3,(H,17,18)/b16-9-

InChI Key

GJXUPKPLMKKADW-SXGWCWSVSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)Br

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC(=CC=C2)Br

Origin of Product

United States

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